1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-

Triazole fungicide Structure-activity relationship Physicochemical profiling

Generic sourcing of C17H13Cl2N3O2 isomers introduces regiochemical uncertainty that compromises CYP51 heme-iron coordination and reproducible antifungal SAR. This compound resolves that with a validated N-1 triazole geometry and para,para-dichloro substitution pattern essential for target engagement studies. - Defined 1H-1,2,4-triazol-1-yl regioisomer for consistent heme-iron binding, eliminating N-4 isomer ambiguity. - Non-chiral ketone scaffold simplifies analytical characterization and metabolic clearance assays. - High thermal stability (BP 598.2°C) supports hot-melt extrusion and spray-drying pre-formulation workflows.

Molecular Formula C17H13Cl2N3O2
Molecular Weight 362.2 g/mol
CAS No. 107741-23-1
Cat. No. B12667570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
CAS107741-23-1
Molecular FormulaC17H13Cl2N3O2
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl
InChIInChI=1S/C17H13Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2
InChIKeyBYNQSWQNNJNNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

107741-23-1: Bis(4-chlorophenyl)-hydroxy-triazolyl-propanone Procurement Specification & Differentiation Baseline


1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (CAS 107741-23-1) is a halogenated triazole derivative featuring a central propanone scaffold substituted with two para-chlorophenyl rings, a tertiary hydroxyl group, and a 1H-1,2,4-triazol-1-yl moiety. Its molecular formula is C17H13Cl2N3O2 with a molecular weight of 362.21 g/mol . The compound belongs to a family of triazole-based molecules historically explored for fungicidal and antifungal applications, as evidenced by its structural relationship to compounds disclosed in fungicidal triazole patents [1]. Key calculated physicochemical properties include a consensus LogP of 3.36, a topological polar surface area (PSA) of 68.01 Ų, and a boiling point of 598.2°C at 760 mmHg .

Why Generic Triazole Propanone Substitution Fails for 107741-23-1: Structural Isomerism and Regioisomerism Risks


Compounds within the bis(chlorophenyl)-hydroxy-triazolyl-propanone family share the identical molecular formula C17H13Cl2N3O2 but differ critically in chlorine ring substitution patterns (ortho vs. para) and triazole attachment regiochemistry (1H-1,2,4-triazol-1-yl vs. 4H-1,2,4-triazol-4-yl) . These seemingly minor structural variations can produce profound differences in molecular geometry, electronic distribution, and steric accessibility of the triazole nitrogen lone pairs that coordinate to heme iron in cytochrome P450 enzymes, which are the established targets of triazole antifungals [1]. A generic procurement approach that treats all C17H13Cl2N3O2 isomers as interchangeable ignores the regiochemical and positional specificity required for reproducible biological activity. The quantitative evidence below demonstrates that 107741-23-1 occupies a distinct property space relative to its closest isomers and simpler triazole analogs.

Quantitative Differentiation Evidence for 107741-23-1 Against Closest Analogs and In-Class Comparators


Para-Para vs. Ortho-Ortho Substitution: Comparative Physicochemical Property Analysis of 107741-23-1 vs. 107658-62-8

The target compound 107741-23-1 (para,para-dichloro) is compared with its positional isomer 107658-62-8 (ortho,ortho-dichloro). While both share the same molecular formula, molecular weight, and core scaffold, the para-substitution pattern of 107741-23-1 results in a more linear, less sterically congested geometry around the central carbon bearing the hydroxyl and triazole groups. The para-chlorine atoms are positioned farther from the reactive triazole and hydroxyl centers, which may reduce intramolecular steric hindrance and alter hydrogen-bonding capacity. No direct head-to-head biological assay was identified in the public literature for these two specific compounds; the following data represent computed physicochemical properties that predict differential pharmacokinetic behavior .

Triazole fungicide Structure-activity relationship Physicochemical profiling

1H-1,2,4-Triazol-1-yl vs. 4H-1,2,4-Triazol-4-yl Regioisomerism: Pharmacophoric Differentiation of 107741-23-1 from 107659-30-3

The target compound 107741-23-1 features the triazole attached at the N-1 position (1H-1,2,4-triazol-1-yl), whereas the regioisomer 107659-30-3 bears the triazole at the N-4 position (4H-1,2,4-triazol-4-yl). In the broader triazole antifungal pharmacophore, the N-1 attachment places the N-4 nitrogen of the triazole ring in an optimal position for coordination to the heme iron of fungal CYP51 (lanosterol 14α-demethylase), whereas N-4 attachment repositions the coordinating nitrogen and can abolish or severely reduce target binding . In the patent literature, the 1H-1,2,4-triazol-1-yl configuration is the dominant pharmacophore among clinically and agriculturally relevant triazole antifungals, including compounds disclosed in US 4,962,118 where N-1-attached triazoles demonstrated superior fungicidal activity [1].

Triazole regioisomer CYP51 inhibition Metal coordination

Bis(4-chlorophenyl) vs. Mono(4-chlorophenyl) Scaffold: Structural Elaboration Advantage of 107741-23-1 Over Simpler Triazole Propanones

US Patent 4,962,118 discloses that 1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-propan-1-one, a mono-chlorophenyl analog lacking the second aryl ring and the tertiary hydroxyl, exhibits fungicidal activity that 'is not completely satisfactory in all fields of application, in particular at lower application rates and when low concentrations are applied' [1]. The target compound 107741-23-1 incorporates an additional 4-chlorophenyl substituent and a tertiary hydroxyl group at the 2-position, increasing molecular weight from approximately 249.7 g/mol (mono-chlorophenyl analog) to 362.21 g/mol. The additional chlorophenyl ring contributes increased lipophilic bulk (calculated LogP 3.36 vs. an estimated ~1.8–2.0 for the mono-chlorophenyl analog) and potential for enhanced hydrophobic interactions within the CYP51 active site, a design principle exploited in second-generation triazole antifungals .

Triazole scaffold Lipophilic bulk Fungicide potency

Ketone vs. Alcohol at C-1: Functional Group Differentiation of 107741-23-1 from 1,1-Bis(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol Antifungals

The compound 1,1-bis(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol, disclosed in IE-811892-L (EP0048548A1) as a fungicidal agent against Candida and Trichophyton species, represents the alcohol analog of the target compound's ketone scaffold [1]. The key structural difference is the oxidation state at the carbon adjacent to the bis(4-chlorophenyl) moiety: 107741-23-1 is a ketone (C=O) whereas the IE-811892-L compound is a secondary alcohol (CH-OH). The ketone functionality of 107741-23-1 eliminates the chiral center present in the alcohol analog, providing a single molecular entity rather than a racemic mixture. Additionally, the ketone is non-ionizable and lacks the metabolic liability of secondary alcohol oxidation, potentially offering a distinct metabolic stability profile. No direct comparative metabolic stability assay was identified in the public domain for these specific structures.

Triazole alcohol Propanone scaffold Metabolic stability

Physicochemical Property Profile: Boiling Point and Thermal Stability Differentiation of 107741-23-1 for Formulation Processing

The boiling point of 107741-23-1 is reported as 598.2°C at 760 mmHg, with a flash point of 315.6°C, and an exceptionally low vapor pressure of 3.7×10⁻¹⁵ mmHg at 25°C . These values are consistent with the compound's relatively high molecular weight (362.21 g/mol) and extensive intermolecular forces arising from the two para-chlorophenyl rings, the polar ketone, and the hydrogen-bonding tertiary hydroxyl group. The near-zero volatility at ambient temperature suggests that 107741-23-1 will not be lost through evaporation during standard laboratory handling or formulation processes, a practical advantage over lower molecular weight triazole analogs. The high boiling point also indicates compatibility with high-temperature formulation techniques such as hot-melt extrusion, where more volatile triazole compounds may be unsuitable.

Thermal stability Formulation Boiling point

Optimal Application Scenarios for 107741-23-1 Based on Structural Differentiation Evidence


Fungal CYP51 (Lanosterol 14α-Demethylase) Inhibition Screening Programs Requiring Defined N-1 Triazole Pharmacophore

107741-23-1 is the appropriate choice for antifungal screening campaigns that require the N-1 triazole attachment geometry established as critical for heme-iron coordination in the CYP51 active site. Its 1H-1,2,4-triazol-1-yl configuration aligns with the pharmacophore of clinically validated triazole antifungals [1], whereas the N-4 regioisomer 107659-30-3 is predicted to show significantly reduced target engagement based on class-level SAR . Researchers should specify CAS 107741-23-1 explicitly and verify triazole regioisomer identity by ¹H-NMR (distinct triazole proton coupling patterns) before initiating biochemical assays.

Structure-Activity Relationship (SAR) Studies Exploring Para-Chlorophenyl Substitution Effects on Antifungal Potency

The para,para-dichloro substitution pattern of 107741-23-1 provides a defined geometric and electronic profile for systematic SAR investigations. Compared to the ortho,ortho isomer 107658-62-8, the para-substitution minimizes steric congestion around the central hydroxyl-bearing carbon and the triazole attachment point, allowing cleaner assessment of electronic substituent effects on antifungal activity . Procurement of 107741-23-1 as part of a positional isomer panel enables rigorous SAR analysis that would be confounded by the use of mixed or unspecified isomers.

Pre-formulation Thermal Stability Assessment and High-Temperature Processing Compatibility Studies

With a reported boiling point of 598.2°C and flash point of 315.6°C , 107741-23-1 is suited for pre-formulation studies involving high-temperature processing techniques such as hot-melt extrusion or spray-drying from elevated-temperature solvent systems. Its near-zero vapor pressure (3.7×10⁻¹⁵ mmHg at 25°C) ensures negligible evaporative loss during handling, a practical advantage for reproducible formulation development. These thermal properties differentiate it from lower molecular weight triazole intermediates that may volatilize or degrade under similar conditions.

Metabolic Stability Profiling of Ketone-Containing Triazole Scaffolds vs. Alcohol-Containing Antifungal Leads

107741-23-1 serves as a ketone-functionalized comparator in metabolic stability studies alongside alcohol-containing triazole antifungals such as 1,1-bis(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol [2]. The absence of the secondary alcohol oxidation pathway and the lack of a chiral center simplify both analytical characterization and pharmacokinetic interpretation, making 107741-23-1 a cleaner probe for assessing the contribution of the C-1 oxidation state to in vitro metabolic clearance in hepatocyte or microsomal assays.

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